2'-Deoxy-2-O-ethyluridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O5/c1-2-17-11-12-9(16)3-4-13(11)10-5-7(15)8(6-14)18-10/h3-4,7-8,10,14-15H,2,5-6H2,1H3/t7-,8+,10+/m0/s1 |
InChI Key |
QOMJZZYOCMJURT-QXFUBDJGSA-N |
Isomeric SMILES |
CCOC1=NC(=O)C=CN1[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCOC1=NC(=O)C=CN1C2CC(C(O2)CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Deoxy 2 O Ethyluridine and Its Analogues
Strategies for the Stereoselective Synthesis of 2'-O-Ethyluridine
The stereoselective synthesis of 2'-O-ethyluridine presents a significant challenge due to the need to control the configuration at the 2'-carbon of the ribose moiety. Various methodologies have been explored to achieve this, primarily revolving around the opening of a pre-formed anhydro-nucleoside ring, which locks the stereochemistry, and the subsequent derivatization of precursor molecules.
Anhydro-Nucleoside Ring Opening Reactions
A common and effective strategy for the stereoselective introduction of substituents at the 2'-position of nucleosides involves the use of 2,2'-anhydrouridine (B559692) as a key intermediate. The anhydro bridge between the C2 of the uracil (B121893) base and the C2' of the ribose sugar locks the arabinofuranosyl configuration, allowing for a regio- and stereoselective nucleophilic attack at the 2'-position.
While specific literature detailing the magnesium methoxide-catalyzed ring opening of 2,2'-anhydrouridine for the direct synthesis of 2'-O-ethyluridine is not extensively available in the public domain, the use of magnesium alkoxides in ring-opening reactions is a known synthetic strategy. In principle, magnesium methoxide (B1231860) could act as a catalyst to facilitate the nucleophilic attack of ethanol (B145695) on the 2'-position of the anhydrouridine ring. The magnesium ion would coordinate to the oxygen atoms of the sugar and the anhydro bridge, thereby activating the 2'-carbon for nucleophilic attack. This approach would be expected to yield the desired 2'-O-ethyluridine with the correct stereochemistry. Further research in this specific application is required to delineate the optimal reaction conditions and yields.
The use of Lewis acids to mediate the ring opening of anhydro-nucleosides is a well-established method for the synthesis of 2'-O-alkylated nucleosides. This approach involves the treatment of a 2,2'-anhydropyrimidine nucleoside with an alcohol, such as ethanol, in the presence of a Lewis acid. The Lewis acid coordinates to the anhydro bridge oxygen, activating the 2'-carbon towards nucleophilic attack by the alcohol. This process is thought to proceed via a mechanism where the complexation of the Lewis acid facilitates the departure of the C2-O bond, allowing for the stereoselective introduction of the ethoxy group from the backside, resulting in the desired ribo-configuration. This method is advantageous as it can be applied to large-scale synthesis.
| Reactant | Reagent | Product |
| 2,2'-Anhydrouridine | Ethanol, Lewis Acid | 2'-O-Ethyluridine |
This interactive data table summarizes the general transformation in Lewis acid-mediated ring opening.
The direct nucleophilic opening of 2,2'-anhydrouridine and its derivatives with an ethoxide source is a fundamental approach to synthesizing 2'-O-ethyluridine. In this reaction, a nucleophile, such as sodium ethoxide in ethanol, attacks the electrophilic 2'-carbon of the anhydrouridine. This attack proceeds with inversion of configuration at the 2'-center, leading to the formation of the desired 2'-O-ethyluridine with the ribo-configuration. A versatile synthetic route for 2'-O-modified pyrimidine (B1678525) nucleosides involves the opening of 2,2'-anhydro-5-methyluridine (B559693) with the borate (B1201080) ester of ethylene (B1197577) glycol, which can then be further functionalized. nih.gov This general strategy of nucleophilic opening of anhydrouridine derivatives is a cornerstone in the synthesis of a wide variety of 2'-modified nucleosides. ucla.edu
| Starting Material | Nucleophile | Product |
| 2,2'-Anhydrouridine | Sodium Ethoxide/Ethanol | 2'-O-Ethyluridine |
| 2,2'-Anhydro-5-methyluridine | Borate ester of ethylene glycol | 2'-O-(2-hydroxyethyl)-5-methyluridine |
This interactive data table illustrates examples of nucleophilic opening of anhydrouridine derivatives.
Functional Group Transformations and Derivatization
Beyond the direct ring-opening of anhydro-nucleosides, functional group transformations and derivatization of appropriately protected uridine (B1682114) precursors offer alternative routes to 2'-O-ethyluridine.
Regioselective Alkylation at the 2'-Hydroxyl Position
The regioselective alkylation of the 2'-hydroxyl group of uridine is a cornerstone in the synthesis of 2'-Deoxy-2'-O-ethyluridine. This process necessitates a strategic application of protecting groups to shield the 3'- and 5'-hydroxyl functions, thereby directing the ethylation specifically to the 2'-position.
A common strategy involves the initial protection of the 3'- and 5'-hydroxyl groups of uridine. This is typically achieved using sterically bulky protecting groups, such as the tetraisopropyldisiloxane (TIPDS) group, which selectively reacts with the primary 5'- and secondary 3'-hydroxyls, leaving the 2'-hydroxyl group accessible for subsequent reactions.
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Protection of 3',5'-hydroxyls | Uridine, TIPDSCl, Pyridine | High |
| 2 | 2'-O-Ethylation | Protected Uridine, EtI, NaH, DMF | Moderate to High |
| 3 | Deprotection | 2'-O-ethyl-3',5'-O-TIPDS-uridine, TBAF, THF | High |
Synthesis of Complex 2'-O-Ethyl Modified Nucleoside Derivatives
The synthetic methodologies for 2'-O-ethyl modified nucleosides extend to more complex derivatives, incorporating additional modifications at other positions of the ribose sugar. These complex derivatives are of significant interest for their potential to fine-tune the biological and pharmacological properties of nucleoside-based therapeutics.
Preparation of 2'-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides via Oxa-Michael Addition
A powerful method for the introduction of extended side chains at the 2'-position is the Oxa-Michael addition. nih.govresearchgate.net This reaction has been successfully employed for the synthesis of 2'-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides. nih.govresearchgate.net The synthesis begins with a suitably protected ribonucleoside, where the 2'-hydroxyl group is available to act as a nucleophile.
The key step involves the conjugate addition of the 2'-hydroxyl group to an acrylate (B77674) derivative, such as N-methylacrylamide, in the presence of a base. This reaction, a variation of the Michael addition, forms a carbon-oxygen bond and attaches the 2-(N-methylcarbamoyl)ethyl group to the 2'-position of the ribose sugar. The reaction is highly regioselective for the 2'-hydroxyl group and proceeds under mild conditions.
| Starting Material | Michael Acceptor | Base | Product |
| Protected Uridine | N-methylacrylamide | t-BuOK | 2'-O-[2-(N-Methylcarbamoyl)ethyl]uridine derivative |
This synthetic route is advantageous due to its high efficiency and the stability of the resulting ether linkage under various conditions.
Design and Synthesis of 4'-C-Alkyl-2'-O-ethyl-Uridine Modified Nucleosides
The dual modification of uridine at both the 2'- and 4'-positions of the ribose sugar represents a significant synthetic challenge, yet offers the potential for creating nucleosides with unique conformational properties and enhanced biological activity. The synthesis of 4'-C-alkyl-2'-O-ethyl-uridine derivatives requires a multi-step linear approach, often starting from a simple carbohydrate precursor. acs.org
The synthesis of 4'-C-azidomethyl-2'-O-ethyl-uridine has been achieved through a lengthy 16-step linear synthesis. acs.org This complex sequence involves the meticulous construction of the modified sugar moiety first, followed by the glycosylation step to attach the uracil base.
The synthesis typically begins with a readily available sugar, which undergoes a series of transformations to introduce the azidomethyl group at the 4'-position and the ethyl ether at the 2'-position. These steps involve a cascade of protection, deprotection, oxidation, reduction, and substitution reactions, each requiring careful optimization to ensure a good yield of the desired stereoisomer. The final steps involve the coupling of the fully elaborated sugar with a silylated uracil and subsequent deprotection to afford the target nucleoside.
Similarly, the synthesis of 4'-C-aminomethyl-2'-O-ethyl-uridine is also accomplished via a 16-step linear synthetic route. acs.org This synthesis often proceeds through the 4'-C-azidomethyl derivative described in the previous section. The azido (B1232118) group serves as a masked form of the amino group.
The final step in this synthesis is the reduction of the azide (B81097) to an amine. This transformation is typically achieved with high efficiency using a reducing agent such as hydrogen sulfide, triphenylphosphine (B44618) in the presence of water, or catalytic hydrogenation. This late-stage introduction of the amino group is a strategic choice to avoid potential side reactions that the more reactive amine functionality might undergo during the earlier steps of the long synthetic sequence.
| Target Compound | Key Precursor | Final Transformation | Reagents for Final Step |
| 4'-C-Aminomethyl-2'-O-ethyl-uridine | 4'-C-Azidomethyl-2'-O-ethyl-uridine | Azide Reduction | H2S or PPh3/H2O or H2/Pd-C |
The development of these intricate multi-step syntheses underscores the chemical sophistication required to access these dually modified nucleoside analogues, which hold promise for future therapeutic innovations.
Advanced Synthetic Techniques and Protecting Group Chemistry in 2'-O-Ethyl Nucleoside Synthesis
The chemical synthesis of 2'-O-ethyl nucleosides and their incorporation into oligonucleotides is a multi-step process that demands a strategic interplay of protecting groups and advanced synthetic methodologies. The success of the synthesis hinges on the ability to selectively protect and deprotect various functional groups on the nucleoside, including the 5'- and 3'-hydroxyl groups of the ribose sugar and the imide group of the uracil base.
A common strategy for the preparation of 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites involves the alkylation of the ribonucleoside at an early stage. For instance, uridine can be ethylated using ethyl iodide in the presence of a base like sodium hydride. This approach, however, can lead to a mixture of 2'-O- and 3'-O-alkylated isomers, necessitating careful separation. To circumvent this, a strategy of minimal protection can be employed, where the alkylation is performed on a partially protected uridine derivative.
The choice of protecting groups is critical to the success of the synthesis. These groups must be stable under the reaction conditions of subsequent steps but readily removable without affecting other parts of the molecule.
Protecting Groups for the 5'-Hydroxyl Group:
The 5'-hydroxyl group, being a primary alcohol, is the most reactive hydroxyl group in the nucleoside. Its protection is the first step in the synthesis of phosphoramidite (B1245037) building blocks.
| Protecting Group | Introduction Reagent and Conditions | Removal Reagent and Conditions | Typical Yield (%) |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane | >90 |
| Trityl (Tr) | Trityl chloride in pyridine | 80% Acetic acid | ~85 |
Protecting Groups for the Uracil Imide Group:
While uracil often does not require protection for standard oligonucleotide synthesis, in certain cases, protection of the N3-imide position is necessary to prevent side reactions.
| Protecting Group | Introduction Reagent and Conditions | Removal Reagent and Conditions | Typical Yield (%) |
| Benzoyl (Bz) | Benzoyl chloride in pyridine | Concentrated ammonium (B1175870) hydroxide (B78521) or methylamine | ~80-90 |
| Acetyl (Ac) | Acetic anhydride (B1165640) in pyridine | Ammonolysis or treatment with organic bases | ~90 |
Protecting Groups for the 3'-Hydroxyl Group and Phosphitylation:
After protection of the 5'-hydroxyl and the nucleobase, the 3'-hydroxyl group is converted to a phosphoramidite, the reactive moiety for oligonucleotide chain elongation.
| Protecting Group/Modification | Reagent and Conditions | Typical Yield (%) |
| 2-Cyanoethyl N,N-diisopropylphosphoramidite | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base (e.g., DIPEA) | >90 |
Solid-Phase Oligonucleotide Synthesis:
The phosphoramidite building blocks of 2'-O-ethyluridine are then used in solid-phase synthesis to construct oligonucleotides. This automated process involves a cycle of four main steps:
Detritylation: Removal of the 5'-DMT protecting group with a mild acid to expose the 5'-hydroxyl group for the next coupling reaction.
Coupling: The activated phosphoramidite of the incoming nucleoside is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is facilitated by an activator.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the subsequent cycles.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
The choice of activator in the coupling step is crucial for achieving high coupling efficiencies, especially for sterically hindered 2'-O-modified phosphoramidites.
| Activator | Typical Coupling Time for 2'-O-Alkyl Phosphoramidites | Typical Stepwise Yield (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 5-15 minutes | >98 |
| 5-Benzylthio-1H-tetrazole (BTT) | 3-10 minutes | >99 |
| 4,5-Dicyanoimidazole (DCI) | 5-15 minutes | >98 |
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product.
Enzymatic Synthesis Approaches:
While chemical synthesis is the predominant method for producing 2'-O-ethylated oligonucleotides, enzymatic approaches are emerging as a promising alternative. These methods offer the potential for greater stereoselectivity and milder reaction conditions.
Research has shown that certain DNA polymerase mutants can incorporate 2'-O-alkyl-modified nucleotides, including those with ethyl modifications, into a growing DNA strand. nih.gov This opens up the possibility of using enzymatic methods for the synthesis of oligonucleotides containing 2'-O-ethyluridine. However, the direct enzymatic ethylation of the 2'-hydroxyl group of uridine to produce the monomer is still an area of active research. While enzymes capable of 2'-O-methylation are known, specific 2'-O-ethyltransferases for nucleosides have not been widely characterized.
The continued development of both chemical and enzymatic synthetic methodologies is crucial for advancing the field of therapeutic oligonucleotides and enabling the production of novel nucleic acid-based drugs with improved efficacy and safety profiles.
Integration and Functionalization in Nucleic Acid Chemistry
Chemical Synthesis of Oligonucleotides Incorporating 2'-O-Ethyluridine
The integration of modified nucleosides like 2'-O-ethyluridine into a growing nucleic acid chain requires specialized chemical strategies. The predominant method for this is automated solid-phase synthesis, which relies on phosphoramidite (B1245037) chemistry to sequentially add nucleotides in a defined order.
The synthesis of oligonucleotides containing 2'-O-ethyluridine is achieved using the phosphoramidite method on a solid support, typically controlled pore glass (CPG) or polystyrene. biotage.co.jp This process, which proceeds in the 3'-to-5' direction, involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. biotage.co.jpsigmaaldrich.com
To incorporate 2'-O-ethyluridine, a corresponding 2'-O-ethyluridine phosphoramidite building block must first be synthesized. acs.org This involves protecting the 5'-hydroxyl group with an acid-labile 4,4'-dimethoxytrityl (DMT) group and converting the 3'-hydroxyl group into a reactive phosphoramidite moiety, typically a 2-cyanoethyl diisopropylphosphoramidite. wikipedia.orgcsic.es The 2'-O-ethyl group itself serves as a stable, permanent modification for the final oligonucleotide.
The synthesis cycle proceeds as follows:
Detritylation: The cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support, using a mild acid like trichloroacetic acid (TCA). atdbio.com
Coupling: The 2'-O-ethyluridine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT). sigmaaldrich.comacs.org This activated species is then coupled to the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. sigmaaldrich.com The coupling reaction for sterically hindered 2'-O-protected ribonucleosides typically requires a longer time (5-15 minutes) compared to standard deoxynucleosides. wikipedia.org
Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles. sigmaaldrich.com
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution in the presence of water and pyridine. biotage.co.jpatdbio.com
This cycle is repeated for each nucleotide in the desired sequence. Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups on the phosphate backbone and protecting groups on the nucleobases are removed using a basic solution, such as concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com
The solid-phase synthesis platform is inherently designed for the site-specific incorporation of nucleotides. wikipedia.org The sequence of the final oligonucleotide is determined by the order in which the different phosphoramidite building blocks (A, G, C, T, and modified versions like 2'-O-ethyluridine) are delivered to the synthesis column. biotage.co.jp
To place a 2'-O-ethyluridine at a specific position, the automated DNA/RNA synthesizer is programmed to add the 2'-O-ethyluridine phosphoramidite during the corresponding synthesis cycle. acs.orggoogle.com For example, to synthesize the sequence 5'-AGC(U)G-3' (where U is 2'-O-ethyluridine), the synthesizer would perform the cycles for G, C, then U*, followed by C, and finally A. The successful synthesis relies on the compatibility of the modified phosphoramidite with the standard reagents and conditions used in the synthesis cycles. nih.gov This precise, automated control allows for the creation of oligonucleotides with single or multiple 2'-O-ethyluridine modifications at any desired location within the sequence.
Influence on Nucleic Acid Secondary Structures and Hybridization Properties
The introduction of a 2'-O-ethyl group imparts significant changes to the structural and hybridization characteristics of an oligonucleotide, primarily affecting the stability of duplexes and other higher-order structures.
A key feature of 2'-O-alkyl modifications, including the 2'-O-ethyl group, is their ability to increase the thermal stability of nucleic acid duplexes, particularly RNA:RNA and DNA:RNA hybrids. nih.govidtdna.com This increased stability is quantified by a higher melting temperature (Tₘ), which is the temperature at which half of the duplex molecules dissociate into single strands.
The stabilizing effect arises because the 2'-O-alkoxy modification constrains the ribose sugar's conformation, favoring a C3'-endo (or North-type) pucker. researchgate.netnih.gov This pre-organizes the oligonucleotide backbone into an A-form helical geometry, which is characteristic of RNA duplexes. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.
Studies on analogous 2'-O-alkyl modifications provide insight into the expected magnitude of this effect. For instance, oligonucleotides containing the slightly larger 2′-O-[2-(N-methylcarbamoyl)ethyl] (2'-O-MCE) modification exhibit an increase in Tₘ of approximately +1.0°C per modification when hybridized with a complementary RNA strand. acs.org Similarly, siRNAs modified with 5-ethyluridine (B1619342) show a Tₘ increase of 0.6 to 1.4°C. csic.es
| Modification Type | Oligonucleotide Context | ΔTₘ per Modification (°C) | Reference |
|---|---|---|---|
| 2'-O-[2-(N-methylcarbamoyl)ethyl]uridine | U₁₂ Oligomer vs. RNA | +1.0 | acs.org |
| 5-Ethyluridine | siRNA Duplex | +0.6 to +1.4 | csic.es |
| 2'-O-Methoxyethyl (2'-MOE) | Antisense Oligonucleotide vs. RNA | General Increase | idtdna.comidtdna.com |
This table presents data on the change in melting temperature (ΔTₘ) for duplexes containing uridine (B1682114) modifications analogous to 2'-O-ethyluridine.
Oligonucleotides can also bind in the major groove of a DNA duplex to form a three-stranded structure known as a triplex. google.com The stability and kinetics of triplex formation can be significantly influenced by chemical modifications. Research on the related compound 2'-O-(2-aminoethyl)-5-(3-amino-1-propynyl)uridine (BAU) has shown that 2'-O-modifications can dramatically stabilize triplex structures. nih.gov
Oligonucleotides containing the BAU modification form exceptionally stable triplexes with target Watson-Crick A-T base pairs. nih.gov The primary reason for this enhanced stability is a significant decrease in the rate of dissociation of the third strand from the duplex. nih.gov While the ethyl group of 2'-O-ethyluridine lacks the charged amino group of BAU, its placement in the major groove can still contribute favorably to binding affinity through hydrophobic and van der Waals interactions, potentially increasing triplex stability, albeit likely to a lesser extent than more complex modifications.
Applications in Antisense and RNA-Based Technologies
The unique properties conferred by 2'-O-ethyl modifications make them valuable for the development of oligonucleotide-based therapeutics, particularly in the field of antisense technology. The primary advantages are enhanced nuclease resistance and high binding affinity for target RNA. nih.govnih.gov
Oligonucleotides with 2'-O-alkyl groups are highly resistant to degradation by cellular nucleases, which increases their half-life and biological activity. nih.gov A crucial characteristic of these modifications is that the resulting oligonucleotide:RNA duplex does not typically support cleavage by RNase H, an enzyme that degrades the RNA strand of a DNA:RNA hybrid. nih.govidtdna.com This makes 2'-O-ethyl modified oligonucleotides ideal for antisense applications that rely on non-RNase H-dependent mechanisms, such as steric blocking. In this mode of action, the antisense oligonucleotide binds to a target pre-mRNA or mRNA and physically obstructs the cellular machinery involved in splicing or translation, thereby inhibiting gene expression. nih.gov This is particularly useful for applications like exon skipping in the treatment of genetic disorders. acs.orgresearchgate.net
For antisense applications that require RNase H-mediated cleavage of the target RNA, a "gapmer" design is often employed. idtdna.comidtdna.com In a gapmer, a central segment of RNase H-competent DNA or phosphorothioate (B77711) DNA nucleotides is flanked by "wings" of 2'-O-ethyl modified nucleotides. This chimeric design combines the high binding affinity and nuclease resistance of the 2'-O-ethyl wings with the RNase H-activating properties of the central DNA gap, resulting in a potent and stable antisense agent. idtdna.com
Enhancing Target Recognition and Binding Affinity
The chemical modification of nucleosides is a cornerstone of developing therapeutic oligonucleotides, with a primary goal of enhancing the stability and binding affinity of these molecules to their target nucleic acid sequences. Modifications at the 2'-position of the ribose sugar, such as the introduction of a 2'-O-ethyl group, play a crucial role in this endeavor. These modifications influence the sugar pucker conformation, favoring an RNA-like C3'-endo conformation. biomolther.org This conformational preference is significant because it pre-organizes the oligonucleotide backbone into a geometry that is optimal for binding to complementary RNA, thereby increasing the thermal stability (Tm) of the resulting duplex. biomolther.orgnih.gov
The 2'-O-methoxyethyl (2'-O-MOE) modification, a closely related and widely studied analogue, has been shown to increase the Tm by approximately 1.5°C per modification when hybridized with a target RNA. biomolther.org This enhancement is attributed to the bulky alkoxy group at the 2' position, which favors the C3'-endo conformation. biomolther.org Similarly, the 2',4'-constrained 2'-O-ethyl (cEt) modification, which locks the sugar in an N-type (C3'-endo) conformation, demonstrates high nuclease resistance without compromising binding affinity towards RNA, increasing the Tm by about 4.5°C to 4.7°C per modification. nih.gov While direct data for the unconstrained 2'-O-ethyluridine is less common, the trends observed with similar 2'-O-alkyl modifications suggest a favorable impact on binding affinity. For instance, oligonucleotides modified with 2′-O-[2-(N-methylcarbamoyl)ethyl] (2'-O-MCE), which contains an ethyl linker, maintain a binding affinity for complementary RNA that is comparable to the well-established 2'-O-methyl modification. researchgate.netacs.org This property is highly desirable for therapeutics like antisense oligonucleotides that target RNA molecules. acs.org
Table 1: Impact of 2'-Modifications on Duplex Thermal Stability (Tm)
| Modification Type | Change in Tm per Modification (°C) vs. RNA Target | Key Characteristics |
|---|---|---|
| 2'-O-Methoxyethyl (2'-O-MOE) | ~ +1.5 biomolther.org | Favors C3'-endo conformation, enhances nuclease resistance. biomolther.org |
| (R/S)-2',4'-constrained 2'-O-ethyl (cEt) | ~ +4.5 to +4.7 nih.gov | Locked N-type sugar pucker, high nuclease resistance. nih.gov |
| 2'-O-[2-(N-methylcarbamoyl)ethyl] (2'-O-MCE) | Comparable to 2'-O-methyl researchgate.net | Retains strong binding affinity to RNA. acs.org |
Incorporation into Small Interfering RNA (siRNA) Duplexes
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. nih.gov A significant hurdle for the therapeutic use of siRNAs is their susceptibility to degradation by nucleases and potential to trigger off-target effects. nih.gov Chemical modifications, including the incorporation of 2'-deoxy-2'-O-ethyluridine and similar analogues, are employed to overcome these limitations. hbni.ac.in These modifications can be strategically placed throughout the sense (passenger) and antisense (guide) strands of the siRNA duplex. nih.gov For instance, studies have shown that 2'-O-methyl modifications are generally well-tolerated in siRNA duplexes, except when placed in the critical "seed region" (positions 2-8 of the guide strand), where they can diminish activity. nih.gov
The introduction of 2'-modified nucleosides can modulate the activity of an siRNA duplex. The impact on RNAi potency often depends on the position and nature of the modification. While some modifications can be detrimental, particularly within the seed region which is crucial for target recognition by the RISC complex, others can be neutral or even beneficial. nih.govnih.gov For example, a study involving (2'S)- and (2'R)-2'-deoxy-2'-C-methyluridine, a related C2'-modified nucleoside, found that substituting a thymidine (B127349) in the 3'-overhang of the antisense strand actually enhanced potency, reducing the IC50 to half that of the unmodified control. nih.gov Conversely, modifications within the seed region can negatively impact activity. nih.gov The ethyl group of 5-ethyluridine (a base modification) has been shown to be well-accepted by the RNAi machinery at most positions, resulting in activity comparable to or slightly better than unmodified siRNAs. csic.es This suggests that the steric bulk of an ethyl group is generally permissible, although its placement is critical. The destabilization of the siRNA duplex through modifications can sometimes enhance potency by facilitating the loading of the guide strand into the RISC complex. mdpi.com
A primary driver for incorporating 2'-O-ethyluridine and other 2'-modified analogues into siRNAs is to increase their resistance to nuclease degradation. nih.gov Unmodified siRNAs have a short half-life in serum, limiting their therapeutic efficacy. csic.es Modifications at the 2'-position can sterically hinder the approach of nucleases. nih.gov For example, 2'-O-methyl modifications are known to improve serum stability. nih.gov The combination of 2'-modifications with 4'-modifications, such as in 2'-OMe-4'-thioRNA (Me-SRNA), has been shown to confer the highest nuclease resistance against both endonucleases and exonucleases, leading to a longer half-life in human plasma. nih.gov Similarly, 2',4'-constrained 2'-O-ethyl (cEt) modifications provide high nuclease resistance. nih.gov Oligonucleotides containing 2′-O-[2-(N-methylcarbamoyl)ethyl] (MCE) modifications have also demonstrated improved nuclease resistance compared to standard 2'-O-methyl or 2'-O-methoxyethyl (MOE) versions. researchgate.net Studies have confirmed that siRNAs modified with photolabile groups at the 2'-position remained stable in fetal bovine serum for up to 24 hours, similar to control siRNAs. hbni.ac.in
Table 2: Research Findings on siRNA Modified with Ethyl-Group-Containing Uridines
| Modification Type | Position of Modification | Effect on RNAi Activity (IC50) | Nuclease Resistance |
|---|---|---|---|
| 5-ethyluridine | Various positions in sense/guide strand | Comparable or slightly better than unmodified. csic.es | Moderately stabilized duplex but did not increase stability against serum nucleases. csic.es |
| (2'S/R)-2'-deoxy-2'-C-methyluridine | Antisense 3'-overhang | IC50 reduced to half of control. nih.gov | Not specified. |
| 2'-O-[2-(N-methylcarbamoyl)ethyl]uridine (MCE) | Incorporated into 2'-O-methyl ASOs | Significantly increased efficacy in exon skipping. researchgate.net | Showed improved nuclease resistance. researchgate.net |
Development of Double-Headed Nucleoside Analogues Incorporating 2'-Deoxy-2-O-ethyluridine Motifs
A novel approach in nucleic acid chemistry involves the creation of "double-headed" nucleosides, which are monomers containing two separate nucleobases. nih.gov These complex analogues have significant potential for studying and manipulating nucleic acid secondary structures. nih.govresearchgate.net The design often involves attaching a second nucleobase to the sugar moiety of the first nucleoside, for instance, at the C2' position. mdpi.com An example relevant to this topic is the synthesis of 2′-deoxy-2′-C-(2-(thymine-1-yl)ethyl)-uridine, where a thymine (B56734) base is attached via an ethyl linker to the 2'-carbon of a 2'-deoxyuridine (B118206). researchgate.netacs.org These monomers can be incorporated into oligonucleotides to create unique structural and functional properties. acs.org
The primary design principle behind double-headed nucleosides is to create a single monomer that can function as a condensed dinucleotide. researchgate.netnih.gov When incorporated into a nucleic acid strand, one of the nucleobases (the primary one) can form a standard Watson-Crick base pair within the duplex. The second nucleobase, attached via a flexible linker, can then interact with the duplex in several ways to enhance stability. It can potentially form a second set of Watson-Crick base pairs or other interactions, effectively mimicking a dinucleotide step and increasing the local stability of the structure. researchgate.netnih.gov For example, double-headed nucleotides with a second base linked to the C2' of an arabinonucleotide have been shown to fit well into DNA duplexes, where they can replace corresponding natural dinucleotides. nih.gov This ability to form multiple interactions from a single monomeric unit is a powerful strategy for stabilizing nucleic acid secondary structures like hairpins and duplexes. acs.org
Conformational Changes Induced in Nucleic Acid Secondary Structures
Sugar Pucker and Helical Geometry
The conformation of the sugar ring, or sugar pucker, is a critical determinant of nucleic acid structure. In unmodified DNA, the sugar typically adopts a C2'-endo (South) conformation, which is characteristic of the canonical B-form double helix. vanderbilt.edu Conversely, RNA, with its 2'-hydroxyl group, favors a C3'-endo (North) conformation, leading to an A-form helix. vanderbilt.eduglenresearch.com
The substitution of the 2'-hydroxyl with a 2'-O-ethyl group sterically disfavors the C2'-endo pucker and strongly biases the conformational equilibrium towards the C3'-endo state. nih.govresearchgate.netnih.gov This "locking" of the sugar into an RNA-like pucker pre-organizes the single-stranded oligonucleotide for duplex formation with a complementary RNA strand. oup.comresearchgate.net X-ray crystallography studies of duplexes containing constrained 2'-O-ethyl (cEt) modifications confirm that the modified nucleotides consistently adopt a C3'-endo pucker. nih.gov This conformational preference is a key reason why oligonucleotides containing 2'-O-ethyl modifications form more stable duplexes with RNA targets. nih.gov The resulting duplexes adopt an A-form geometry, which is characterized by a wider, shallower minor groove and a deeper, narrower major groove compared to B-form DNA. glenresearch.comnih.gov
Thermal Stability of Duplexes
A direct consequence of the conformational pre-organization induced by the 2'-O-ethyl group is an increase in the thermodynamic stability of the resulting nucleic acid duplex. This enhanced stability is quantified by a higher melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.
Research on various 2'-O-alkyl modifications has consistently demonstrated their stabilizing effect, particularly in DNA-RNA and RNA-RNA duplexes. While data for 2'-O-ethyluridine is often grouped with similar second-generation modifications, the trends provide clear insights into its impact. For instance, studies on constrained 2'-O-ethyl (cEt) modifications, which lock the sugar in the favorable C3'-endo pucker, show a significant increase in thermal stability, with a ΔTm (change in melting temperature) of approximately +4.7°C per modification against an RNA complement. researchgate.netnih.gov This is comparable to the high affinity conferred by Locked Nucleic Acids (LNA). researchgate.net The stabilization is less pronounced in DNA-DNA duplexes, as the A-form geometry induced by the modification is not as favorable for a DNA-DNA structure. nih.gov
The table below summarizes the impact of various 2'-O-modifications on the thermal stability of nucleic acid duplexes, providing a comparative context for the effect of the 2'-O-ethyl group.
Table 1: Influence of 2'-O-Modifications on Duplex Melting Temperature (Tm)
| Modification | Duplex Type | ΔTm per Modification (°C) | Source |
|---|---|---|---|
| 2'-O-Methoxyethyl (MOE) | DNA-RNA | +4.1 | researchgate.net |
| 2'-O-Methoxyethyl (MOE) | DNA-DNA | +2.2 | researchgate.net |
| 2'-O-Propyl | DNA-RNA | +3.1 | researchgate.net |
| 2'-O-Propyl | DNA-DNA | +1.8 | researchgate.net |
| Constrained 2'-O-Ethyl (cEt) | Oligomer-RNA | ~ +4.7 | researchgate.netnih.gov |
| 2'-O-Methyl (OMe) | RNA-RNA | ~ +1.0 to +1.5 | osti.gov |
Structural Basis for Conformational Changes
The conformational changes induced by the 2'-O-ethyl group stem from a combination of steric hindrance and stereoelectronic effects. The ethyl group is bulkier than the native 2'-hydroxyl group, creating steric repulsion that favors the C3'-endo pucker where the substituent is in a more pseudo-equatorial position. nih.gov
Structural and Conformational Analysis
Spectroscopic Characterization of 2'-Deoxy-2-O-ethyluridine and its Derivatives
Spectroscopic techniques are fundamental in elucidating the structural features of modified nucleosides. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy, in particular, provide detailed insights into the atomic-level structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2'-O-ethyl modified nucleosides and the oligonucleotides they are incorporated into, ¹H, ¹³C, and ³¹P NMR provide critical data on their conformation. oup.comacs.orgresearchgate.netnih.govcsic.es
¹H NMR Spectroscopy: Proton NMR spectra offer detailed information about the sugar pucker conformation. For instance, in a study of 2',4'-constrained 2'-O-ethyl modified nucleosides, ¹H NMR was used to confirm the C3'-endo puckering of the sugar moiety. researchgate.net The coupling constants between the sugar protons, particularly J(H1'-H2'), are indicative of the sugar conformation.
³¹P NMR Spectroscopy: When 2'-O-ethyluridine is incorporated into an oligonucleotide, ³¹P NMR becomes crucial for analyzing the phosphodiester backbone. nih.gov The chemical shifts of the phosphorus atoms can indicate the geometry and electronic environment of the phosphate (B84403) linkages. oup.comacs.orgresearchgate.net For example, the ³¹P NMR spectra of oligonucleotides containing 2'-O-modified ribonucleotides show distinct signals for the different diastereomers of the phosphoramidite (B1245037) precursors. oup.com
Below is an interactive table summarizing representative NMR data for uridine (B1682114) derivatives.
| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H | 2'-Deoxyuridine (B118206) | 7.87 (H6) | d | 8.1 | chemicalbook.com |
| 6.28 (H1') | t | 6.5 | chemicalbook.com | ||
| 5.89 (H5) | d | 8.1 | chemicalbook.com | ||
| ¹³C | Uridine | 166.6 (C4) | csic.es | ||
| 152.1 (C2) | csic.es | ||||
| 136.7 (C6) | csic.es | ||||
| 117.2 (C5) | csic.es | ||||
| 89.4 (C1') | csic.es | ||||
| ³¹P | 2'-O-ethyluridine phosphoramidite | 151.3, 151.9 | oup.com |
Ultraviolet (UV) Spectroscopic Analysis
UV spectroscopy is used to study the electronic transitions within the nucleobase. The absorption maximum (λmax) of uridine and its derivatives is typically around 260 nm. researchgate.net The introduction of a 2'-O-ethyl group generally does not significantly alter the UV absorption profile of the uracil (B121893) base. However, UV thermal melting experiments are a key application of UV spectroscopy in this context. These experiments are used to assess the effect of the 2'-O-ethyl modification on the thermal stability of nucleic acid duplexes. acs.org The melting temperature (Tm) of a duplex, the temperature at which half of the duplex strands have dissociated, can be accurately determined by monitoring the change in UV absorbance with temperature.
X-ray Crystallographic Studies of 2'-O-Ethyl Modified Nucleosides
X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structures of molecules. Crystal structures of oligonucleotides containing 2'-O-ethyl modified nucleosides have revealed crucial details about their conformation. researchgate.netnih.gov
A key finding from crystallographic studies is that the 2'-O-ethyl modification, particularly when constrained, tends to enforce a C3'-endo sugar pucker, which is characteristic of A-form nucleic acids like RNA. researchgate.netnih.gov This pre-organization of the sugar conformation is thought to contribute to the increased affinity of modified oligonucleotides for RNA targets. oup.com For example, the crystal structure of a DNA decamer with (R)-cEt BNA (2',4'-constrained 2'-O-ethyl bicyclic nucleic acid) residues showed that all sugar moieties adopt a C3'-endo pucker. nih.gov In another study, the X-ray structure of 4′-C-azidomethyl-2′‐O‐ethyl‐uridine revealed a C2'-endo (South) conformation with a DNA-like glycosidic bond angle. researchgate.net
The table below summarizes key crystallographic findings for 2'-O-ethyl modified nucleosides.
| Compound/Duplex | Key Findings | PDB ID (if applicable) | Reference |
| DNA with (R)-cEt BNA | All sugars adopt C3'-endo pucker; A-form conformation. | N/A | nih.gov |
| DNA with (S)-cEt BNA | All sugars adopt C3'-endo pucker; A-form conformation. | N/A | nih.gov |
| 4′-C-azidomethyl-2′‐O‐ethyl‐uridine | Adopts C2'-endo (South) conformation; DNA-type glycosidic bond angle. | CCDC-1982412 | researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations
Computational methods, including molecular dynamics simulations, complement experimental techniques by providing dynamic insights into the conformational preferences of modified nucleosides.
Prediction of Sugar Pucker Conformations
The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (South) and C3'-endo (North) forms. nih.gov The presence and nature of the 2'-substituent significantly influence this equilibrium. glenresearch.com
Computational studies on 2'-O-ethyl modified nucleosides have been instrumental in predicting their preferred sugar pucker. For example, computational analysis of 4′-C-azidomethyl-2′‐O‐ethyl‐uridine and 4′-C-aminomethyl-2′‐O‐ethyl‐uridine predicted C2'-endo and C4'-exo conformations, respectively. researchgate.net These predictions are often in good agreement with experimental data from NMR and X-ray crystallography. The C3'-endo conformation is generally associated with A-form helices (typical for RNA), while the C2'-endo conformation is characteristic of B-form DNA. glenresearch.com The 2'-O-ethyl group, similar to the 2'-hydroxyl of ribose, tends to favor the C3'-endo pucker due to steric and electronic effects.
Modeling of Intramolecular Interactions
Computational modeling provides valuable insights into the non-covalent interactions that stabilize specific conformations of nucleoside analogues. In studies of closely related dual-modified uridine nucleosides, such as 4′‐C‐aminomethyl‐2′‐O‐ethyl‐uridine (4′‐AM‐2′‐OEt−U), molecular modeling has been employed to understand its conformational preferences. researchgate.net
For 4′‐AM‐2′‐OEt−U, computational studies revealed that the C4′‐exo conformation is stabilized by a network of non-covalent interactions. researchgate.net These interactions involve the positively charged aminomethyl group at the C4' position and the hydroxyl groups at the 2' and 3' positions of the furanose ring. researchgate.net Such intramolecular forces are crucial in defining the low-energy conformations of the molecule, which in turn influences how it interacts with enzymes or fits within a nucleic acid duplex. While this specific data is for a dually modified analogue, it highlights the types of intramolecular forces, including hydrogen bonds and electrostatic interactions, that are critical in the conformational analysis of 2'-O-ethyl substituted nucleosides.
Conformation of the Sugar Moiety and its Influence on Overall Nucleoside Structure
The precise conformation of the sugar ring within its pseudorotational pathway can be described by a phase angle (P). gatech.edux3dna.org The phase angle defines the exact position on the pseudorotational cycle, with specific ranges corresponding to the major N-type and S-type conformations. x3dna.org Generally, N-type conformations have phase angles around 0° to 36°, while S-type conformations are found at phase angles around 144° to 180°. x3dna.org
X-ray crystallography studies on nucleosides closely related to 2'-O-ethyluridine provide specific data on their preferred solid-state conformations. For instance, analysis of 4′‐C‐azidomethyl‐2′‐O‐ethyl‐uridine (4′‐AzM‐2′‐OEt−U) and 4′‐Cα‐aminomethyl‐2′‐O‐ethyl ribouridine revealed that both adopt a South-type conformation, as indicated by their pseudorotation phase angles. researchgate.net
| Compound | Method | Pseudorotation Phase Angle (P) | Sugar Conformation | Reference |
|---|---|---|---|---|
| 4′‐C‐azidomethyl‐2′‐O‐ethyl‐uridine | X-ray Crystallography | 169.4° | South (C2'-endo) | researchgate.net |
| 4′‐Cα‐aminomethyl‐2′‐O‐ethyl ribouridine | X-ray Crystallography | 167.0° | South (C2'-endo) | researchgate.net |
In solution, the furanose ring typically exists in a dynamic equilibrium between the North and South conformations. nih.govresearchgate.net The position of this equilibrium is a critical parameter, as it reflects the molecule's conformational flexibility and its propensity to adopt either an A-form or B-form geometry when incorporated into an oligonucleotide. The electronegativity and steric bulk of the 2'-substituent are known to be dominant factors in determining the N/S population ratio. nih.gov Generally, more electronegative substituents at the 2' position favor a North (C3'-endo) pucker. nih.gov
For a dually modified nucleoside, 4'-Cα-azidomethyl-2'-O-ethyl ribouridine, NMR studies in solution have quantified the equilibrium between the sugar pucker conformations. researchgate.net The results indicate a significant preference for the South (C2'-endo) conformation. researchgate.net This suggests that the influence of the 2'-O-ethyl group, in this specific molecular context, directs the equilibrium towards a DNA-like sugar pucker. researchgate.net
| Compound | Method | % South Conformation (C2'-endo) | % North Conformation (C3'-endo) | Reference |
|---|---|---|---|---|
| 4'-Cα-azidomethyl-2'-O-ethyl ribouridine | NMR Spectroscopy | 60% | 40% | researchgate.net |
Molecular and Cellular Biological Investigations
Broader Metabolic Context of Uridine (B1682114) Analogues in Cellular Systems
Pyrimidine (B1678525) metabolism is a critical biochemical process essential for the synthesis and breakdown of nucleotides, which are the fundamental building blocks of DNA and RNA. creative-proteomics.com The primary pyrimidine bases—cytosine (C), uracil (B121893) (U), and thymine (B56734) (T)—are vital for genetic replication, transcription, and cell division. creative-proteomics.com The intricate pathways of pyrimidine metabolism can be broadly categorized into three main stages: de novo synthesis, salvage pathways, and catabolism. nih.govnih.gov
The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules. nih.gov Conversely, the salvage pathway is a more energy-efficient process that recycles free pyrimidine bases and nucleosides resulting from the degradation of nucleic acids. creative-proteomics.com This pathway is particularly crucial in tissues with low rates of cell division. creative-proteomics.com Key enzymes in the salvage pathway include uridine phosphorylase and thymidine (B127349) kinase, which convert uracil and thymine back into their corresponding nucleosides. creative-proteomics.com
Uridine, a pyrimidine nucleoside, plays a central role in cellular function and energy metabolism beyond its function in RNA synthesis. nih.gov Uridine homeostasis is influenced by several factors, including the activity of uridine phosphorylase (UPase), dietary intake, and cellular ATP levels. nih.gov The catabolism of pyrimidine nucleotides is initiated by 5'-nucleotidases, which dephosphorylate nucleotides to nucleosides. fiveable.me Subsequently, nucleoside phosphorylases cleave the glycosidic bond, releasing the pyrimidine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. fiveable.me
The degradation of uracil and cytosine follows a similar catabolic route. Cytosine is first deaminated to uracil by cytosine deaminase. creative-proteomics.com Uracil is then reduced to dihydrouracil (B119008) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.com This is a key step in the reductive pathway of pyrimidine degradation, which ultimately yields ammonia, carbon dioxide, and β-alanine. pnas.org An alternative, less common oxidative pathway for pyrimidine degradation exists in some bacteria, which produces urea (B33335) and malonic acid from uracil. pnas.org A previously unknown pathway for pyrimidine catabolism has also been identified in Escherichia coli K-12, which degrades the uracil ring to 3-hydroxypropionic acid. pnas.org
The balance between the synthesis and degradation of pyrimidines is tightly regulated to ensure an adequate supply for cellular processes while preventing the accumulation of potentially toxic intermediates. creative-proteomics.com
Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. fiveable.me Due to its central role in nucleoside metabolism, UPase has been a target for the development of inhibitors, primarily nucleoside analogues, for potential therapeutic applications.
A variety of pyrimidine nucleoside analogues have been investigated as inhibitors of UPase. These include compounds with modifications at the 3' and/or 5' positions of the ribose sugar, as well as anhydropyrimidine nucleosides which have restricted flexibility around the N-glycosidic bond. nih.gov Studies have shown that many of these analogues act as competitive inhibitors of UPase. nih.gov
For instance, 2,2'-anhydrouridine (B559692) derivatives, particularly those with a 5-benzyl or 5-benzyloxybenzyl substitution, have been identified as potent inhibitors of uridine phosphorylase. tandfonline.com Acyclic nucleoside analogues, such as 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil (BAU) and 5-(m-benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil (BBAU), have also demonstrated potent and specific inhibition of UPase with Ki values of 98 nM and 32 nM, respectively. colab.ws These compounds did not significantly affect other related enzymes like thymidine phosphorylase or uridine-cytidine kinase. colab.ws
The inhibitory activity of these analogues is closely linked to their conformational structure. It has been suggested that for a compound to be a good inhibitor of UPase, its conformation, particularly the N-glycosidic torsion angle, should be similar to that of the substrate when bound to the enzyme. nih.gov For example, 2,2'-anhydro-5-ethyluridine is a potent inhibitor, and it is believed that substrates of UPase bind to the enzyme in a similar conformation. nih.gov Deviations from this optimal conformation can lead to a significant decrease in inhibitory potency. nih.gov
Furthermore, a 3,5-dichlorobenzoyl-substituted 2-deoxy-D-ribose-1-phosphate derivative, Cf2891, has been shown to inhibit a range of pyrimidine and purine (B94841) nucleoside phosphorylases by competing with inorganic phosphate (B84403) for binding to the enzyme. nih.gov The potency of various nucleoside analogues as inhibitors of UPase is summarized in the table below.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
| 2,2'-Anhydro-5-ethyluridine | Uridine Phosphorylase | 0.07 nM | Competitive |
| 1-(1,3-dihydroxy-2-propoxymethyl)-5-benzyluracil (DHPBU) | Uridine Phosphorylase | 0.07 nM | Competitive |
| 2,3'-Anhydro-5-ethyluridine | Uridine Phosphorylase | 14 µM | - |
| 5-Benzyl-1-(2'-hydroxyethoxymethyl)uracil (BAU) | Uridine Phosphorylase | 98 nM | - |
| 5-(m-Benzyloxybenzyl)-1-(2'-hydroxyethoxymethyl)uracil (BBAU) | Uridine Phosphorylase | 32 nM | - |
Table showing the inhibitory activity of various nucleoside analogues against Uridine Phosphorylase. Data sourced from multiple studies. colab.wsicm.edu.pl
Targeted Inhibition of Specific Biochemical Pathways by Uridine Derivatives
Thymidylate synthase is a crucial enzyme for DNA biosynthesis, catalyzing the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to produce 2'-deoxythymidine-5'-monophosphate (dTMP). nih.gov While most organisms, including humans, utilize the classical thymidylate synthase (ThyA), many pathogenic bacteria and other organisms possess an alternative, flavin-dependent thymidylate synthase (ThyX). nih.govfrontiersin.org ThyX and ThyA are structurally and mechanistically distinct, making ThyX an attractive target for the development of selective antimicrobial agents. frontiersin.org
The catalytic mechanism of ThyX involves the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor for the reductive methylation of dUMP. nih.gov This is in contrast to ThyA, which uses N5,N10-methylenetetrahydrofolate as both the methyl donor and the reductant. plos.org Given that ThyX is absent in humans, inhibitors that specifically target this enzyme are expected to have low toxicity. nih.gov
Research has focused on developing inhibitors based on the structure of the natural substrate, dUMP. A series of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogues have been synthesized and evaluated for their inhibitory activity against mycobacterial ThyX. acs.orgscispace.com A systematic structure-activity relationship (SAR) study led to the identification of a 5-alkynyl dUMP analogue (compound 5a) with a half-maximal inhibitory concentration (IC50) of 0.91 µM against mycobacterial ThyX. acs.orgscispace.com Importantly, this compound showed high selectivity, with no significant activity against the classical mycobacterial thymidylate synthase ThyA (IC50 > 50 µM). acs.orgscispace.com
Another key inhibitor, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), has been shown to be a potent inhibitor of both ThyA and ThyX from Mycobacterium tuberculosis, suggesting its potential in dual-targeting strategies. plos.org In contrast, the folate-based inhibitor 1843U89 was a potent inhibitor of ThyA but not ThyX, highlighting the feasibility of developing ThyX-specific antifolates. plos.org
| Compound | Target Enzyme | IC50 |
| 5-Alkynyl dUMP analogue (5a) | Mycobacterial ThyX | 0.91 µM |
| 5-Alkynyl dUMP analogue (5a) | Mycobacterial ThyA | > 50 µM |
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | M. tuberculosis ThyA | Potent Inhibitor |
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | M. tuberculosis ThyX | Potent Inhibitor |
| 1843U89 (folate-based) | M. tuberculosis ThyA | Potent Inhibitor |
| 1843U89 (folate-based) | M. tuberculosis ThyX | Not an Inhibitor |
Table summarizing the inhibitory activity of various compounds against Flavin-Dependent Thymidylate Synthase (ThyX) and Thymidylate Synthase (ThyA). Data sourced from multiple studies. plos.orgacs.orgscispace.com
Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. oup.combrandeis.edu It catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step for the production of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). brandeis.edunih.gov Due to its critical role in cell proliferation, IMPDH is a well-established target for antiviral, immunosuppressive, and anticancer therapies. nih.gov
A number of inhibitors targeting IMPDH have been developed, including mycophenolic acid (MPA) and mizoribine. oup.com These inhibitors effectively block DNA synthesis and cell proliferation by depleting the intracellular pool of guanine nucleotides. oup.comnih.gov
While not direct uridine derivatives, the transport and efficacy of some IMPDH inhibitors are linked to nucleoside transport pathways. For example, tiazofurin (B1684497) and benzamide (B126) riboside, which are converted intracellularly to NAD analogues that inhibit IMPDH, are taken up by cells via human nucleoside transporters. nih.gov Tiazofurin, in particular, shows a high affinity for several of these transporters. nih.gov
The development of novel IMPDH inhibitors is an active area of research. A series of guanidine-based small molecules and 3-cyanoindole-based compounds have been explored as potential inhibitors. science.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these new classes of compounds. science.gov The inhibition of IMPDH leads to a decrease in GTP levels and a corresponding increase in IMP levels. oup.com The sensitivity of cells to IMPDH inhibitors can be influenced by factors such as the status of the p53 tumor suppressor protein. nih.gov
| Inhibitor | Mechanism of Action | Cellular Effect |
| Mycophenolic Acid (MPA) | Inhibition of IMPDH | Depletion of GTP, inhibition of DNA synthesis and cell proliferation |
| Mizoribine | Inhibition of IMPDH | Depletion of GTP, inhibition of DNA synthesis and cell proliferation |
| Tiazofurin | Converted to NAD analogue, inhibits IMPDH | Depletion of GTP and dGTP, inhibition of proliferation |
| Benzamide Riboside | Converted to NAD analogue, inhibits IMPDH | Depletion of GTP and dGTP, inhibition of proliferation |
Table providing an overview of common IMPDH inhibitors and their effects. Data sourced from multiple studies. oup.comnih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2'-Deoxy-2-O-ethyluridine, and how do they influence experimental design?
- Methodological Answer : The ethyl modification at the 2'-O position increases hydrophobicity compared to unmodified deoxyuridine, affecting solubility in aqueous buffers. Researchers should pre-test solubility in solvents like DMSO or ethanol (≤1% v/v) for cell-based assays. Characterize purity using HPLC (C18 column, 260 nm detection) and confirm structure via H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm) and mass spectrometry (expected [M+H] = 285.1) . Stability testing under varying pH (4–9) and temperatures (4°C vs. −20°C) is critical to avoid degradation during storage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods for weighing or synthesizing to minimize inhalation risks (H335: May cause respiratory irritation) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (95:5). Monitor for byproducts (e.g., unreacted uridine derivatives) .
- Spectroscopy : Confirm the absence of impurities via C NMR (e.g., ethyl carbon signals at δ 15–20 ppm) and UV-Vis (λmax ~267 nm) .
- Elemental Analysis : Verify C, H, N composition (theoretical: C 49.3%, H 6.2%, N 9.6%) .
Advanced Research Questions
Q. What mechanisms underlie the metabolic incorporation of this compound into nucleic acids, and how can this be experimentally tracked?
- Methodological Answer : The ethyl group sterically hinders phosphorylation by thymidine kinase, reducing incorporation into DNA. To study uptake:
- Radiolabeling : Use H or C-labeled analogs in cell cultures; quantify incorporation via scintillation counting .
- Click Chemistry : Introduce an alkyne-modified derivative for post-incorporation labeling with azide-fluorophore probes .
- qPCR/Sequencing : Assess transcriptional errors or replication fidelity in treated vs. control cells .
Q. How does this compound interact with viral polymerases, and what experimental models are suitable for studying its antiviral potential?
- Methodological Answer :
- Enzyme Assays : Use recombinant RNA/DNA polymerases (e.g., HIV-1 reverse transcriptase) in in vitro nucleotide incorporation assays with P-labeled primers. Compare inhibition kinetics (IC) to unmodified deoxyuridine .
- Cell-Based Models : Test cytotoxicity and antiviral activity in human cell lines (e.g., HEK293, HeLa) infected with RNA viruses (e.g., HCV, Zika). Measure viral load via RT-qPCR .
- Structural Studies : Perform X-ray crystallography or cryo-EM of polymerase-ethyluridine complexes to identify steric clashes or binding disruptions .
Q. What strategies mitigate off-target effects when using this compound in epigenetic or DNA repair studies?
- Methodological Answer :
- Dose Optimization : Conduct dose-response curves to identify subtoxic concentrations (e.g., IC for 72-hour exposure in primary cells) .
- Control Experiments : Include unmodified deoxyuridine and ethyl-group analogs (e.g., 2'-O-methyluridine) to distinguish modification-specific effects .
- Omics Validation : Perform RNA-seq or ChIP-seq to assess genome-wide transcriptional changes or histone modification patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
